molecular formula C11H13NS B2495771 4-(Tert-butylsulfanyl)benzonitrile CAS No. 132555-38-5

4-(Tert-butylsulfanyl)benzonitrile

Cat. No.: B2495771
CAS No.: 132555-38-5
M. Wt: 191.29
InChI Key: CJZBMYCTJNARBE-UHFFFAOYSA-N
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Description

4-(Tert-butylsulfanyl)benzonitrile is an organic compound with the molecular formula C11H13NS and a molecular weight of 191.29 g/mol . It is characterized by a benzonitrile group substituted with a tert-butylsulfanyl group at the para position. This compound is often used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butylsulfanyl)benzonitrile typically involves the reaction of 4-chlorobenzonitrile with tert-butylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control temperature and reaction time precisely .

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butylsulfanyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Tert-butylsulfanyl)benzonitrile is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Tert-butylsulfanyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylsulfanyl group can modulate the compound’s binding affinity and specificity, while the nitrile group can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Tert-butylthio)benzonitrile
  • 4-(Tert-butylsulfonyl)benzonitrile
  • 4-(Tert-butylsulfanyl)benzaldehyde

Uniqueness

4-(Tert-butylsulfanyl)benzonitrile is unique due to the presence of both the tert-butylsulfanyl and nitrile groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .

Properties

IUPAC Name

4-tert-butylsulfanylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NS/c1-11(2,3)13-10-6-4-9(8-12)5-7-10/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJZBMYCTJNARBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=CC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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